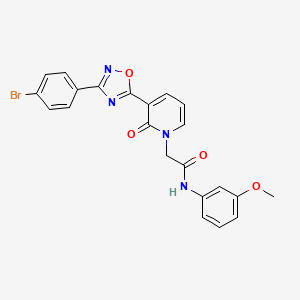

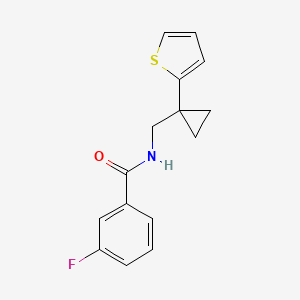

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

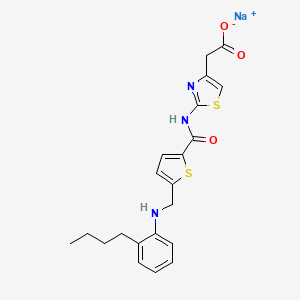

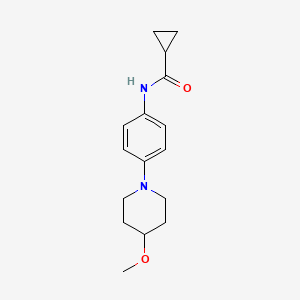

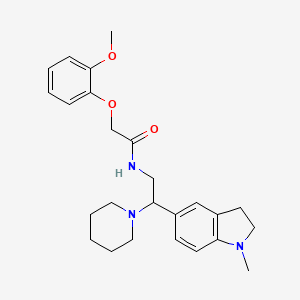

The compound "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" has not been directly studied in the provided papers. However, similar compounds with benzamide structures and fluorine substitutions have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the synthesis of various N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives has been reported, which suggests that the benzamide core structure is amenable to substitution and functionalization . Additionally, the presence of a fluorine atom in the benzamide derivatives is known to influence the physical and chemical properties of these compounds, as seen in the synthesis of fluorinated benzamide neuroleptics .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, as demonstrated in the preparation of N-(cyano(naphthalen-1-yl)methyl)benzamides . Similarly, the synthesis of the compound of interest would likely involve the acylation of an appropriate amine with a benzoyl chloride derivative. The continuous flow synthesis of a related compound, N,N-diethyl-4-(3-fluorophenylpiperidin-4-ylidenemethyl)benzamide, highlights the use of flow-based microreactors and solid-supported reagents, which could be adapted for the synthesis of "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide" .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives, as seen in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The disorder-induced concomitant polymorphism observed in 3-fluoro-N-(3-fluorophenyl)benzamide suggests that fluorine substitution can lead to structural complexity and polymorphism in benzamide compounds . This information could be relevant when analyzing the crystal structure of "3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide".

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the presence of substituents. For example, the colorimetric sensing of fluoride anions by a benzamide derivative containing a 3,5-dinitrophenyl group indicates that functional groups can significantly alter the chemical behavior of these compounds . The microwave-assisted Fries rearrangement of a 2-fluorobenzamide derivative also demonstrates the potential for benzamide compounds to undergo specific chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be assessed using various spectroscopic and computational methods. The antioxidant activity of a benzamide derivative was evaluated using DPPH free radical scavenging tests, and its electronic properties were investigated through density functional theory (DFT) calculations . The radiosynthesis of fluorinated benzamide neuroleptics provides information on the synthesis and purification of radioactively labeled compounds, which could be relevant for the development of radiotracers based on the compound of interest .

Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Drug Development

Fluorination is a common modification in drug design, enhancing the biological activity, metabolic stability, and membrane permeability of pharmaceutical compounds. For example, fluoroquinolones exhibit significant clinical effects by modulating the immune system and are effective in various infections due to their immunomodulatory activities (Dalhoff, 2005). This suggests that fluorinated compounds like 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide could have potential applications in developing new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Fluorinated Materials for Advanced Applications

In materials science, fluorinated polymers and compounds are utilized for their exceptional properties, such as thermal and chemical stability. The unique behavior of fluorinated liquid crystals, for example, demonstrates the capacity of fluorinated materials to be used in advanced technological applications, including displays and sensors (Hird, 2007). This implies that 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide could contribute to the development of novel materials with specialized applications.

Environmental and Toxicological Considerations

While the applications of fluorinated compounds are vast, it's important to consider their environmental impact and toxicological profiles. The review on the fate and risks of fluorides in grazed-pasture systems illustrates the broader environmental considerations necessary for the management of fluorinated substances (Cronin et al., 2000). Though specific data on 3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide were not found, similar principles would apply, emphasizing the need for careful assessment of its environmental and health impacts.

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-fluoro-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNOS/c16-12-4-1-3-11(9-12)14(18)17-10-15(6-7-15)13-5-2-8-19-13/h1-5,8-9H,6-7,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLGZABELAQOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)C2=CC(=CC=C2)F)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4-dimethylbenzamide](/img/structure/B2530999.png)

![methyl 2-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]propyl]sulfanyl}acetate](/img/structure/B2531001.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2531002.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2531007.png)

![Tert-butyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B2531008.png)

![2-(Pyridin-3-ylmethyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2531009.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![1,1-Bis(4-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]-1-ethanol](/img/structure/B2531019.png)